5-(3-Azidopropyl)uridine

mitochondrial transcription RNA polymerase kinetics nucleotide analog incorporation

5-(3-Azidopropyl)uridine (CAS 1354419-08-1) is a 5-modified pyrimidine nucleoside analog that functions as both a thymidine analog for DNA synthesis tracking and a versatile click chemistry reagent. Structurally, it incorporates an azide (N₃) functional group via a three-carbon propyl linker attached to the C5 position of the uridine base, enabling bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Molecular Formula C12H17N5O6
Molecular Weight 327.29 g/mol
Cat. No. B12405743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Azidopropyl)uridine
Molecular FormulaC12H17N5O6
Molecular Weight327.29 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCN=[N+]=[N-]
InChIInChI=1S/C12H17N5O6/c13-16-14-3-1-2-6-4-17(12(22)15-10(6)21)11-9(20)8(19)7(5-18)23-11/h4,7-9,11,18-20H,1-3,5H2,(H,15,21,22)/t7?,8?,9?,11-/m1/s1
InChIKeyWXYPHRGYUKZYFQ-AWAZGIPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Azidopropyl)uridine for Click Chemistry-Based Nucleic Acid Labeling and Metabolic Tracking


5-(3-Azidopropyl)uridine (CAS 1354419-08-1) is a 5-modified pyrimidine nucleoside analog that functions as both a thymidine analog for DNA synthesis tracking and a versatile click chemistry reagent [1]. Structurally, it incorporates an azide (N₃) functional group via a three-carbon propyl linker attached to the C5 position of the uridine base, enabling bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . As a metabolic probe, this compound and its triphosphorylated derivative (5-Azido-C3-UTP) serve as substrates for cellular nucleotide salvage pathways and RNA polymerases, including T7 RNA polymerase for in vitro transcription and human mitochondrial RNA polymerase (POLRMT), facilitating the enzymatic incorporation of azide handles into nascent RNA transcripts [2].

Why 5-(3-Azidopropyl)uridine Cannot Be Replaced by Alkyne-Bearing or Halogenated Uridine Analogs


Direct substitution of 5-(3-Azidopropyl)uridine with other clickable nucleoside analogs—such as 5-ethynyl uridine (EU) or 5-bromouridine (BrU)—introduces critical experimental liabilities that compromise workflow flexibility, detection sensitivity, and biocompatibility. The azide moiety of 5-(3-Azidopropyl)uridine uniquely enables both CuAAC and copper-free SPAAC conjugation pathways, whereas alkyne-based probes like EU are restricted to CuAAC alone, requiring cytotoxic copper catalysts that can perturb cellular physiology and degrade labile RNA species [1]. Additionally, the antibody-based detection required for halogenated analogs like BrU suffers from limited tissue penetration, lower signal-to-noise ratios, and cumbersome immunostaining protocols compared to the rapid, high-efficiency covalent labeling achievable with azide-alkyne click chemistry [2]. The quantitative evidence below demonstrates that 5-(3-Azidopropyl)uridine and its triphosphate derivative provide measurable advantages in enzymatic incorporation efficiency, conjugation orthogonality, and experimental versatility that generic substitution cannot replicate.

Quantitative Differentiation of 5-(3-Azidopropyl)uridine: Enzymatic Efficiency and Click Orthogonality Benchmarks


POLRMT Incorporation Kinetics: 5-Azido-C3-UTP Exhibits Near-Native Substrate Efficiency (1.32× Difference vs. UTP)

In a primer extension assay using human mitochondrial RNA polymerase (POLRMT), the incorporation rate of 5-azido-C3-UTP (the triphosphate form of 5-(3-azidopropyl)uridine) was compared directly to natural UTP via Michaelis-Menten kinetics analysis. Natural UTP exhibited only a 1.32-fold higher incorporation efficiency relative to the azide-modified analog, indicating that the C5-azidopropyl modification imposes minimal steric or electronic penalty on polymerase active site recognition [1]. This kinetic tolerance contrasts with bulkier modifications that can reduce incorporation efficiency by 5- to 10-fold or more, establishing 5-(3-azidopropyl)uridine as a high-fidelity substrate for enzymatic RNA labeling applications.

mitochondrial transcription RNA polymerase kinetics nucleotide analog incorporation

Click Chemistry Orthogonality: Azide Handle Enables Both CuAAC and SPAAC, Whereas Alkyne Analogs (EU) Are Restricted to CuAAC Only

5-(3-Azidopropyl)uridine and its triphosphate derivative contain an azide (N₃) moiety capable of undergoing both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives such as DBCO or BCN [1]. In contrast, alkyne-bearing analogs such as 5-ethynyl uridine (EU) contain a terminal alkyne group that can only participate in CuAAC reactions with azide-functionalized detection reagents . EU cannot undergo SPAAC because strain-promoted cycloaddition requires the alkyne to be incorporated into a strained cyclooctyne ring system, a feature absent in the linear ethynyl modification.

bioorthogonal chemistry SPAAC CuAAC RNA conjugation

T7 RNA Polymerase Incorporation: Validated Template Length up to 1400 bp with Optimized 35% Substitution Ratio

5-Azido-C3-UTP is efficiently incorporated into RNA transcripts by T7 RNA polymerase-mediated in vitro transcription, with successful incorporation demonstrated for template lengths up to 1400 base pairs [1]. Commercial kit optimization data indicate that a 35% substitution ratio of 5-Azido-C3-UTP to natural UTP (i.e., 0.35 mM 5-Azido-C3-UTP with 0.65 mM UTP in a 1 mM total UTP pool) provides an optimal balance between azide labeling density and transcription yield, enabling robust downstream click conjugation while maintaining sufficient RNA product quantity [2]. This empirically validated substitution ratio distinguishes 5-(3-azidopropyl)uridine-based labeling from alternative azide-modified UTP analogs that may require higher substitution rates and consequently suffer from greater yield suppression.

in vitro transcription T7 RNA polymerase RNA probe synthesis

Detection Sensitivity and Workflow Efficiency: Click Chemistry Outperforms Antibody-Based BrU Detection

The detection of 5-bromouridine (BrU)-labeled RNA relies on antibody-based immunostaining, which is limited by antibody diffusion into tissue specimens, requires labor-intensive sectioning protocols, and yields spatial resolution constrained by antibody size [1]. In contrast, 5-(3-azidopropyl)uridine enables covalent conjugation of small-molecule fluorophores or biotin via click chemistry, permitting detection of EU-labeled RNA with high sensitivity and rapid turnaround times—on the order of hours rather than weeks for autoradiography [2]. While direct quantitative comparison of signal-to-noise ratios between 5-(3-azidopropyl)uridine and BrU is not available in the primary literature, the class-level advantage of click chemistry over antibody detection is well established: small-molecule azide-fluorophore probes (~500 Da) diffuse freely into intact tissues, whereas IgG antibodies (~150 kDa) exhibit limited penetration and higher nonspecific background [1].

RNA detection click chemistry immunostaining signal-to-noise ratio

Optimal Application Scenarios for 5-(3-Azidopropyl)uridine in RNA Research and Nucleic Acid Probe Development


Copper-Free Live-Cell RNA Imaging via SPAAC Conjugation

Investigators requiring live-cell imaging of newly synthesized RNA without copper-induced cytotoxicity should select 5-(3-azidopropyl)uridine over alkyne-based analogs such as 5-ethynyl uridine (EU). The azide moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-functionalized fluorophores under physiological conditions, eliminating the copper catalyst required for EU detection that can induce oxidative stress and RNA degradation [1]. This application is particularly suited for longitudinal tracking of transcriptional dynamics in sensitive primary cells, developing embryos, or organoid cultures where maintaining cellular viability is paramount.

In Vitro Transcription Synthesis of Azide-Modified RNA Probes up to 1400 Nucleotides

For researchers generating azide-functionalized RNA probes via T7 RNA polymerase-mediated in vitro transcription, 5-Azido-C3-UTP offers validated incorporation into transcripts up to 1400 base pairs with an optimized 35% substitution ratio that balances labeling density with transcription yield [1]. This scenario applies to the production of RNA probes for Northern blotting, in situ hybridization, RNA pull-down assays, and crosslinking studies where post-transcriptional conjugation to biotin or fluorescent dyes is required. Procurement of the pre-optimized triphosphate form (5-Azido-C3-UTP) rather than the nucleoside alone is recommended for these workflows to bypass cellular kinase activation steps [2].

Mitochondrial Transcription Studies Requiring Non-Radioactive Detection with Near-Native Substrate Kinetics

Studies of mitochondrial transcription using human POLRMT benefit from 5-azido-C3-UTP as a non-radioactive alternative to ³²P-UTP labeling. The minimal 1.32× kinetic penalty relative to natural UTP ensures that transcription assays recapitulate results obtained with radioactive methods without altering reaction conditions or requiring specialized radiation safety infrastructure [1]. This application is particularly valuable for laboratories lacking authorization for radioisotope use or seeking to streamline mitochondrial gene expression studies in disease models involving mitochondrial dysfunction.

Cell-Specific Metabolic Labeling of Nascent RNA in Complex Tissues

For experiments requiring tissue-level or whole-mount detection of newly transcribed RNA, 5-(3-azidopropyl)uridine-based labeling coupled with click chemistry detection offers clear advantages over halogenated analogs like 5-bromouridine (BrU). The small-molecule azide-fluorophore conjugates (~500 Da) readily penetrate intact tissue specimens, whereas antibody-based BrU detection is hindered by limited immunoglobulin diffusion and requires labor-intensive sectioning [1]. This scenario supports applications in developmental biology, neuroscience, and plant biology where spatial mapping of transcriptional activity across whole organs or organisms is required without destructive sectioning.

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